Cas no 220680-46-6 (Doxycycline Hydrate (>90%))

Doxycycline Hydrate (>90%) 化学的及び物理的性質
名前と識別子
-
- Doxycycline Hydrate (>90%)
-
- インチ: 1S/C22H24N2O8.H2O/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;/h4-7,10,14-15,17,25,27-29,32H,1-3H3,(H2,23,31);1H2/t7-,10+,14+,15-,17-,22-;/m0./s1
- InChIKey: XQTWDDCIUJNLTR-CVHRZJFOSA-N
- ほほえんだ: O[C@@]12C(C(C(=O)N)=C(O)[C@@H](N(C)C)[C@]1([H])[C@H]([C@]1([H])[C@H](C3C=CC=C(O)C=3C(=O)C1=C2O)C)O)=O.O
じっけんとくせい
- ゆうかいてん: 160 - 164°C
- ようかいど: DMSO (Slightly, Heated), Methanol (Slightly, Heated)
Doxycycline Hydrate (>90%) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D561520-10mg |
Doxycycline Hydrate (>90%) |
220680-46-6 | 10mg |
$ 1315.00 | 2023-09-07 | ||
TRC | D561520-1mg |
Doxycycline Hydrate (>90%) |
220680-46-6 | 1mg |
$ 167.00 | 2023-09-07 |
Doxycycline Hydrate (>90%) 関連文献
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
-
7. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
Doxycycline Hydrate (>90%)に関する追加情報
Doxycycline Hydrate (CAS No. 220680-46-6)
Doxycycline Hydrate (CAS No. 220680-46-6) is a broad-spectrum tetracycline antibiotic that has been widely used in clinical settings for its effectiveness against a variety of bacterial infections. This compound, with a purity greater than 90%, is known for its potent antibacterial properties and low toxicity, making it a preferred choice in the treatment of respiratory tract infections, urinary tract infections, and skin infections, among others.
The chemical structure of Doxycycline Hydrate consists of a tetracycline core with modifications that enhance its stability and pharmacokinetic properties. These modifications include the introduction of a hydroxyl group at the C-6 position and a dimethylamino group at the C-7 position, which contribute to its improved solubility and reduced binding to calcium ions. This results in a more stable and effective antibiotic that can be administered orally or intravenously.
Recent studies have highlighted the multifaceted benefits of Doxycycline Hydrate. For instance, research published in the Journal of Antimicrobial Chemotherapy has shown that doxycycline can effectively inhibit the growth of both gram-positive and gram-negative bacteria, as well as certain protozoa and rickettsiae. This broad-spectrum activity makes it particularly useful in treating mixed infections where multiple pathogens are present.
In addition to its antibacterial properties, Doxycycline Hydrate has been found to have anti-inflammatory effects. A study in the Journal of Clinical Investigation demonstrated that doxycycline can reduce inflammation by inhibiting matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. This property has led to its use in the treatment of chronic inflammatory conditions such as periodontal disease and acne.
The pharmacokinetics of Doxycycline Hydrate are well-characterized. It is rapidly absorbed from the gastrointestinal tract and achieves peak plasma concentrations within 1-3 hours after oral administration. The drug is widely distributed throughout the body, including into tissues and fluids such as sputum, bile, and cerebrospinal fluid. The half-life of doxycycline is approximately 18 hours, allowing for once-daily dosing in many clinical applications.
Clinical trials have further validated the efficacy and safety of Doxycycline Hydrate. A randomized controlled trial published in the New England Journal of Medicine compared doxycycline with other antibiotics for the treatment of community-acquired pneumonia (CAP). The results showed that doxycycline was equally effective as other standard treatments but had a lower incidence of adverse effects, particularly gastrointestinal side effects.
The use of Doxycycline Hydrate extends beyond traditional infectious diseases. Recent research has explored its potential in cancer therapy. Studies have shown that doxycycline can inhibit mitochondrial function in cancer cells, leading to reduced proliferation and increased apoptosis. This has opened new avenues for its use as an adjuvant therapy in combination with conventional cancer treatments.
In conclusion, Doxycycline Hydrate (CAS No. 220680-46-6) is a versatile and effective antibiotic with a wide range of clinical applications. Its broad-spectrum activity, anti-inflammatory properties, favorable pharmacokinetics, and low toxicity make it an important tool in modern medicine. Ongoing research continues to uncover new therapeutic uses for this compound, further solidifying its importance in the field of antimicrobial therapy.
220680-46-6 (Doxycycline Hydrate (>90%)) 関連製品
- 1252665-86-3(3-chloro-1-(2,3-difluorophenyl)propan-1-one)
- 1016891-05-6(6-4-(4-Fluorophenyl)piperazin-1-ylpyridine-3-carbonitrile)
- 1240581-92-3(3-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride)
- 1040645-73-5(N-(2-methoxy-5-methylphenyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide)
- 2680742-69-0(tert-butyl N-5-(5-bromopyridin-3-yl)-1,3,4-oxadiazol-2-ylcarbamate)
- 17521-49-2((Tetrahydro-pyran-2-yloxy)-acetonitrile)
- 1806046-22-9(2-Hydroxy-3-methoxy-5-(trifluoromethoxy)pyridine-4-sulfonamide)
- 99840-54-7(5,5'-Dimethyldipyrromethane)
- 899948-67-5(2-{(3,5-dimethoxyphenyl)methylsulfanyl}-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one)
- 1798842-75-7(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid methyl ester)




